molecular formula C13H17N3OS B12271432 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol

Cat. No.: B12271432
M. Wt: 263.36 g/mol
InChI Key: MMEGHSYONXOOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol is a heterocyclic compound that contains a thienopyrimidine core fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol typically involves multi-step reactions. One common method includes the nucleophilic substitution of a thienopyrimidine derivative with a piperidine derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various cellular pathways. For example, it may inhibit protein kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{6-Ethylthieno[2,3-d]pyrimidin-4-yl}piperidin-4-ol is unique due to its specific structural features, such as the thienopyrimidine core and the piperidine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H17N3OS

Molecular Weight

263.36 g/mol

IUPAC Name

1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-ol

InChI

InChI=1S/C13H17N3OS/c1-2-10-7-11-12(14-8-15-13(11)18-10)16-5-3-9(17)4-6-16/h7-9,17H,2-6H2,1H3

InChI Key

MMEGHSYONXOOET-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCC(CC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.